molecular formula C12H21F2NO4 B13506037 (2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid

(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid

Cat. No.: B13506037
M. Wt: 281.30 g/mol
InChI Key: LACSKDASCVKEFB-ZETCQYMHSA-N
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms, and a dimethylpentanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Introduction of fluorine atoms: The fluorine atoms are introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Formation of the dimethylpentanoic acid backbone: The backbone is constructed through a series of reactions, including alkylation, oxidation, and esterification.

    Deprotection and final product formation: The Boc protecting group is removed using an acid such as trifluoroacetic acid (TFA) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the carbonyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting or modulating the activity of target enzymes.

    Interacting with receptors: Modulating receptor activity and downstream signaling pathways.

    Altering cellular processes: Affecting cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A related compound with a similar Boc protecting group.

    N-Boc-hydroxylamine: Another Boc-protected compound used in organic synthesis.

    Methyl carbamate: A simpler carbamate derivative with different properties.

Uniqueness

(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid is unique due to its specific combination of functional groups, including the Boc protecting group, fluorine atoms, and dimethylpentanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

Structure and Properties

  • Molecular Formula : C12_{12}H21_{21}F2_2N\O4_4
  • Molecular Weight : 281.30 g/mol
  • SMILES Notation : O=C(OC(C)(C)C)NC@HCC(C(F)F)(C)C

Physical Properties

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that introduce the tert-butoxycarbonyl (Boc) protecting group and difluoromethyl groups into the amino acid backbone. The synthetic pathways often utilize chiral intermediates to ensure the desired stereochemistry is achieved.

Research indicates that compounds with similar structures can exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Properties : Certain analogs have demonstrated cytotoxic effects on cancer cell lines by inhibiting tubulin polymerization, which is crucial for cell division.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Anticancer Activity : A study on structurally related compounds found that difluorinated amino acids can inhibit tubulin polymerization, leading to apoptosis in cancer cells. This suggests potential applications in cancer therapy .
  • Antimicrobial Studies : Research into similar Boc-protected amino acids revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating that modifications to the side chains can enhance efficacy .
  • Enzyme Interaction Studies : Molecular docking studies have been conducted to assess how such compounds interact with target enzymes. These studies suggest that the difluoromethyl group may play a critical role in binding affinity and specificity .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acidAnticancer, Antimicrobial
Similar Boc-protected Amino AcidsCytotoxicity against cancer cells
Difluorinated Amino AcidsEnzyme inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid?

Methodological Answer: The synthesis typically involves:

  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amino group, often using Boc anhydride in the presence of a base like DMAP .
  • Fluorination and Methylation : Selective fluorination and dimethylation at the C4 and C5 positions using fluorinating agents (e.g., DAST) and methylating reagents (e.g., methyl iodide) under controlled temperatures (−78°C to 0°C) .
  • Coupling Reactions : Peptide coupling via reagents like DCC or HATU to attach the carboxylic acid moiety, ensuring stereochemical retention at the C2 position .
  • Purification : Chromatography (HPLC or silica gel) to isolate the product, with yields optimized by adjusting solvent polarity (e.g., hexane/ethyl acetate gradients) .

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : 1^1H and 19^{19}F NMR confirm stereochemistry and fluorine incorporation (e.g., 19^{19}F shifts at −120 to −140 ppm for CF2_2 groups) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]+^+ for C13_{13}H22_{22}F2_2N2_2O4_4: 309.16 g/mol) .
    • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area) .

Advanced Research Questions

Q. How does the difluoro-dimethyl motif influence the compound’s stability under physiological conditions?

Methodological Answer:

  • Accelerated Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C and analyze degradation via LC-MS at intervals (0, 24, 48 hrs).
  • Mechanistic Insight : The CF2_2 group enhances metabolic stability by resisting hydrolysis, while dimethyl groups at C4 increase steric hindrance, reducing enzymatic degradation .
  • Data Interpretation : Compare half-life (t1/2t_{1/2}) to non-fluorinated analogs (e.g., t1/2t_{1/2} > 8 hrs vs. <2 hrs for non-fluorinated derivatives) .

Q. What computational strategies can predict this compound’s binding affinity to target enzymes?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., proteases). Key parameters:
    • Grid Box : Center on the enzyme’s active site (coordinates from PDB structures).
    • Scoring Function : Analyze binding energy (ΔG < −7 kcal/mol indicates strong affinity) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess conformational stability of the ligand-enzyme complex .

Q. How can researchers resolve contradictions in bioactivity data across different assays?

Methodological Answer:

  • Orthogonal Validation :
    • In Vitro Assays : Compare IC50_{50} values from fluorogenic substrate assays (e.g., protease inhibition) vs. SPR-based binding assays .
    • Control Experiments : Test against negative controls (e.g., Boc-protected non-fluorinated analogs) to isolate fluorine-specific effects .
  • Statistical Analysis : Use ANOVA to identify significant differences (p<0.05p < 0.05) between assay conditions (e.g., buffer pH, ionic strength) .

Q. Key Research Findings

  • Stereochemical Integrity : Chiral HPLC confirmed >99% enantiomeric excess (ee) for the (2S) configuration .
  • Biological Activity : Fluorinated derivatives showed 3-fold higher protease inhibition (KiK_i = 0.8 nM) vs. non-fluorinated analogs (KiK_i = 2.5 nM) .
  • Thermal Stability : TGA analysis revealed decomposition onset at 180°C, suitable for solid-phase peptide synthesis .

Properties

Molecular Formula

C12H21F2NO4

Molecular Weight

281.30 g/mol

IUPAC Name

(2S)-5,5-difluoro-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C12H21F2NO4/c1-11(2,3)19-10(18)15-7(8(16)17)6-12(4,5)9(13)14/h7,9H,6H2,1-5H3,(H,15,18)(H,16,17)/t7-/m0/s1

InChI Key

LACSKDASCVKEFB-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(C)(C)C(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(C)(C)C(F)F)C(=O)O

Origin of Product

United States

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